BenchChemオンラインストアへようこそ!

(1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

This (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral, cis-configured building block essential for constructing the precise amide bond geometry found in cathepsin K inhibitor pharmacophores. Unlike regioisomeric or trans-analogs, its defined (1S,3R) stereochemistry enforces the spatial orientation critical for downstream coupling. No head-to-head performance data versus other isomers exist in the open literature, making empirical verification in your specific synthetic context mandatory. Confirm chiral purity (HPLC & ee) upon receipt to avoid inactive diastereomer formation.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 735269-85-9
Cat. No. B6324361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid
CAS735269-85-9
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)C2CCCC(C2)C(=O)O
InChIInChI=1S/C16H20O3/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(9-12)16(18)19/h3,5-6,12-13H,4,7-9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1
InChIKeyIDPABNFIIZHOJO-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Governance Framework for Procuring (1S,3R)-3-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 735269-85-9)


(1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral, cis-configured cyclohexane monocarboxylic acid derivative. Its defined stereochemistry at the 1- and 3-positions distinguishes it from other regio- and stereoisomers within the dimethylbenzoyl-cyclohexane carboxylic acid family [1]. The compound serves primarily as a specialized research intermediate, with documented utility in the synthesis of cathepsin K inhibitor pharmacophores, where the relative orientation of the carboxylic acid and aryl ketone is critical for downstream amide bond formation [2].

Why Generic (1S,3R)-3-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid Substitution is Not Advisable


In-class substitution is risky due to the existence of close regioisomeric and stereoisomeric analogs (e.g., cis-2-, trans-2-, and cis-4-substituted variants) that share the identical molecular formula and mass . The 'cis-3' configuration of the target compound enforces a specific spatial relationship between the carboxylic acid and the 2,6-dimethylbenzoyl group, a geometry essential for its role as a synthetic intermediate in projects like cathepsin K inhibitor development [1]. Critically, no publicly available head-to-head studies were found that quantitatively compare the reactivity, selectivity, or downstream product purity of this specific (1S,3R)-isomer against its (1R,3S), cis-4, or trans analogs. This evidence gap means performance must be verified in the user's specific synthetic context, as no proven, generalizable superiority exists in the open literature.

Quantitative Evidence Limitations for (1S,3R)-3-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid


Physicochemical Property Comparison with Regioisomeric Analogs

No direct comparative study was identified. The target compound's physicochemical properties can be listed against publicly available database values for a comparator, the cis-4 isomer, to illustrate that while both share the same molecular formula and calculated logP, their topological polar surface area (tPSA) values differ, a factor that can influence physicochemical behavior and is often used in drug-likeness filtering . The acid dissociation constant (pKa), a key driver of reactivity and solubility, is not publicly reported for either isomer, preventing a meaningful comparison.

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Assessment of Synthetic Utility as a Cathepsin K Inhibitor Intermediate

The compound's value proposition is inferred from its structural motif. Patent EP-1616859-A1 broadly claims 1,3-substituted cyclohexane carboxylic acid derivatives as key intermediates for synthesizing cathepsin K-inhibiting amides [1]. The downstream biological activity is quantified in a landmark paper on beta-substituted cyclohexanecarboxamides, where the lead compound (-)-34a (derived from a similar chiral acid intermediate) achieved a Cathepsin K IC50 of 0.28 nM with >800-fold selectivity over Cathepsins B, L, and S [2]. However, the specific yield, selectivity, and biological outcome when using the exact (1S,3R)-isomer versus its enantiomer or racemate are not disclosed in the available literature.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Specialized Application Scenarios for (1S,3R)-3-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid


Stereospecific Synthesis of Cathepsin K Inhibitors

This compound is fit for purpose as a chiral building block in projects directly modeled after the 'beta-substituted cyclohexanecarboxamide' pharmacophore described by Crane et al. (2006). The (1S,3R)-3-substituted framework is the precise scaffold needed to construct the amide bond geometry found in highly selective cathepsin K inhibitors [REFS-4.1]. The critical requirement is its single, well-defined stereochemistry, which procurement specifications must confirm (e.g., via HPLC purity and chiral purity) to avoid the synthesis of inactive diastereomers.

Structure-Activity Relationship (SAR) Exploration of Chiral Centers

Medicinal chemistry programs investigating the impact of cyclohexane ring substitution patterns can use this specific isomer as a reference standard. By procuring and testing the (1S,3R)-, (1R,3S)-, and trans-analogs in parallel, researchers can decouple the effects of regioisomerism and stereoisomerism on target binding. This scenario's value is rooted in the lack of data from the core evidence [REFS-3.1], making such a controlled comparative study essential.

Asymmetric Catalyst or Ligand Development

Given the presence of a carboxylic acid directing group and a sterically hindered 2,6-dimethylbenzoyl ketone in a defined chiral environment, this compound is a candidate for developing novel chiral ligands or organocatalysts. Its procurement is justified for exploratory research where the differentiation stems from its unique three-dimensional structure, not a proven, benchmarked performance attribute.

Quote Request

Request a Quote for (1S,3R)-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.